molecular formula C26H26N6O2 B11332163 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11332163
M. Wt: 454.5 g/mol
InChI Key: OQAVRPIDABUCJY-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl and pyrimidinyl groups, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with an amine derivative to form a urea linkage . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.

Scientific Research Applications

3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is unique due to its combination of methoxyphenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C26H26N6O2/c1-17-8-10-19(11-9-17)29-24-16-25(28-18(2)27-24)30-20-12-14-21(15-13-20)31-26(33)32-22-6-4-5-7-23(22)34-3/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

OQAVRPIDABUCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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